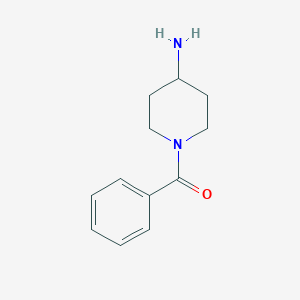
(4-氨基哌啶-1-基)(苯基)甲酮
描述
The compound (4-Aminopiperidin-1-yl)(phenyl)methanone, while not directly studied in the provided papers, is a chemical compound that can be inferred to have potential biological activity based on the structural similarities and activities of related compounds. For instance, compounds with aminopiperidine moieties and substituted phenyl groups are often explored for their pharmacological properties.
Synthesis Analysis
Although the exact synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions. For example, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved the condensation of 3-fluorobenzoic acid with an amine followed by cyclization . This suggests that a similar approach could be employed for the synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Aminopiperidin-1-yl)(phenyl)methanone has been characterized using techniques such as single crystal X-ray diffraction . This technique allows for the determination of the three-dimensional arrangement of atoms within a crystal and can provide insight into the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of a compound like (4-Aminopiperidin-1-yl)(phenyl)methanone can be inferred from related studies. For instance, the presence of amino groups can make the compound a candidate for further functionalization through reactions such as acylation or alkylation. The phenyl group could also undergo various electrophilic aromatic substitution reactions depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Aminopiperidin-1-yl)(phenyl)methanone can be predicted based on the properties of structurally similar compounds. For example, the compound's solubility, melting point, and stability can be influenced by the presence of the aminopiperidine and phenyl groups. Computational methods such as density functional theory (DFT) calculations can provide insights into the compound's electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which are important for understanding its reactivity .
科学研究应用
合成和化学性质
合成和重排
(4-氨基哌啶-1-基)(苯基)甲酮衍生物已使用 CAN 介导的 4-苯亚甲基哌啶重排合成。该方法提供了一种合成美沙酮类似物的简便策略,并显示出适度的总收率 (Chang 等人,2006).
结构和光谱分析
该化合物及其衍生物通过紫外、红外、1H 和 13C 核磁共振等各种光谱技术以及高分辨率质谱进行表征。密度泛函理论 (DFT) 计算用于结构优化和振动光谱的解释 (Shahana 和 Yardily,2020).
生物活性及应用
NMDA 受体拮抗剂
(4-氨基哌啶-1-基)(苯基)甲酮衍生物已被鉴定为 NMDA 受体的有效 NR2B 亚基选择性拮抗剂。这些化合物被合成并测试了其在结合和功能测定中的活性,显示出低纳摩尔的活性。建立了构效关系,并且一些衍生物在小鼠甲醛诱导的痛觉过敏模型中口服给药后显示出与贝松普罗迪类似的活性 (Borza 等人,2007).
抗菌活性
某些 (4-氨基哌啶-1-基)(苯基)甲酮衍生物,例如通过缩合取代的查耳酮和异烟肼合成的衍生物,显示出有希望的抗菌活性。这些化合物的结构通过分析和光谱数据建立,并且它们表现出的活性与环丙沙星和氟康唑等标准药物相当 (Kumar 等人,2012).
材料科学及其他应用
晶体结构分析
某些 (4-氨基哌啶-1-基)(苯基)甲酮加合物的晶体结构已经过分析,揭示了有趣的几何排列和分子间氢键模式。此类分析有助于了解材料的特性和在各个领域的潜在应用 (Revathi 等人,2015).
非线性光学材料
研究了 (4-氨基哌啶-1-基)(苯基)甲酮的某些哌啶衍生物的非线性光学 (NLO) 性质,显示出有希望的结果。合成了这些化合物,并研究了它们的结构、光谱、热和 NLO 性质,表明在光电子学中具有潜在的应用 (Revathi 等人,2018).
作用机制
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that the compound may influence several pathways, leading to downstream effects .
Result of Action
It has been suggested that the compound may have potential therapeutic effects .
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRDZSVSJUACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406516 | |
| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(phenyl)methanone | |
CAS RN |
150514-60-6 | |
| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


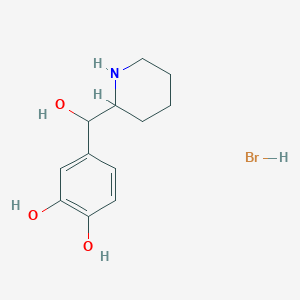
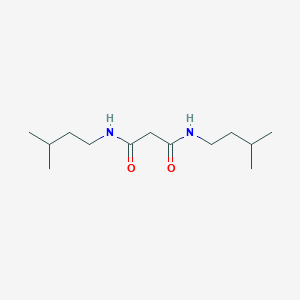
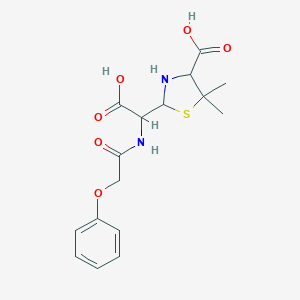
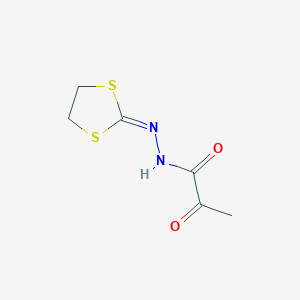
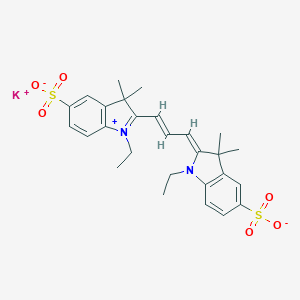

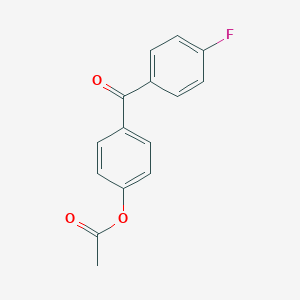
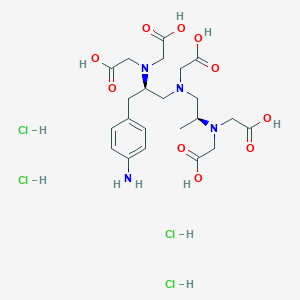
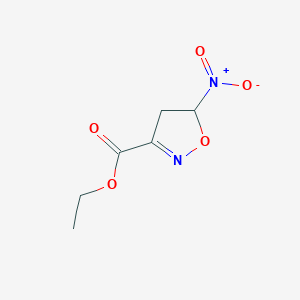
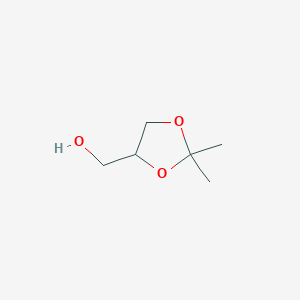
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)